molecular formula C15H17F2N5O B2762461 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide CAS No. 941874-79-9

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide

Cat. No.: B2762461
CAS No.: 941874-79-9
M. Wt: 321.332
InChI Key: HWTGYLJFTFHMIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)cyclohexanecarboxamide, also known as DIFTZ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Development and Characterization of Fluorinated Derivatives

Research into the development of fluorine-18-labeled antagonists showcases the synthesis and evaluation of various fluorinated derivatives, including those related to the cyclohexanecarboxamide structure. These compounds were radiolabeled for potential applications in medical imaging, particularly in the study of serotonin receptors. The comparative pharmacokinetic and binding properties of these derivatives underline their utility in assessing dynamic changes in serotonin levels and receptor distributions, providing a foundation for further exploration in diagnostic and therapeutic contexts (Lang et al., 1999).

Advancements in Molecular Structure Analysis

The synthesis and characterization of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including the detailed crystal structure analysis of one specific compound, emphasize advancements in the understanding of molecular configurations and their interactions. This research contributes to the development of novel compounds with potential applications in various fields, including pharmaceuticals and materials science, by providing insights into the structural basis of their properties and functions (Özer et al., 2009).

Exploration of Ionic Liquid Microemulsions

Investigations into ionic liquid microemulsions with cyclohexane and their characterization through techniques like phase behavior analysis and dynamic light scattering offer a glimpse into novel mediums for chemical reactions and potential pharmaceutical formulations. This research expands the potential for developing new drug delivery systems and enhancing the solubility and stability of pharmaceutical compounds (Gao et al., 2004).

Synthetic Routes and Analytical Characterization

The synthesis and analytical characterization of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide and its isomers highlight the significance of accurate identification and differentiation of research chemicals. This work underscores the importance of rigorous analytical methods in ensuring the reliability of chemical compounds used in scientific research, with potential implications for the development of new therapeutic agents (McLaughlin et al., 2016).

Innovative Materials for Sensing and Detection

Research on N-(cyano(naphthalen-1-yl)methyl)benzamides demonstrates their application in colorimetric sensing of fluoride anions, showcasing the potential for developing new materials capable of detecting environmental and biological analytes. The exploration of these compounds' solid-state properties and sensing behavior contributes to the advancement of chemical sensors and diagnostic tools (Younes et al., 2020).

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2N5O/c16-12-7-6-11(8-13(12)17)22-14(19-20-21-22)9-18-15(23)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTGYLJFTFHMIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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